N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide typically involves the reaction of oxolane-3-carboxylic acid with 1-amino-2-methylpropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various amine derivatives .
Scientific Research Applications
N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ADB-CHMINACA)
- N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
Uniqueness
N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in various research applications, particularly in the development of new pharmaceuticals .
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,6-10)11-8(12)7-3-4-13-5-7/h7H,3-6,10H2,1-2H3,(H,11,12) |
InChI Key |
KFMBQDNVOFBMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NC(=O)C1CCOC1 |
Origin of Product |
United States |
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